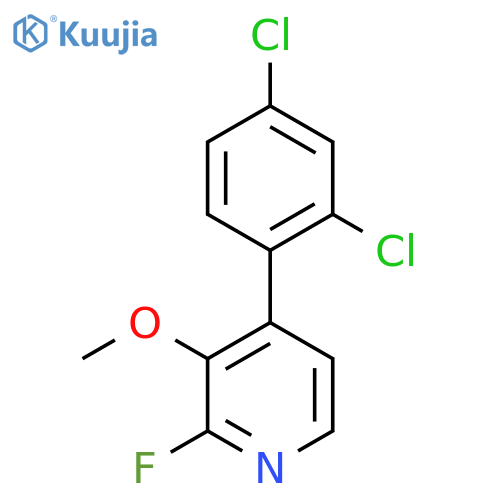Cas no 1361731-73-8 (4-(2,4-Dichlorophenyl)-2-fluoro-3-methoxypyridine)

1361731-73-8 structure
商品名:4-(2,4-Dichlorophenyl)-2-fluoro-3-methoxypyridine
CAS番号:1361731-73-8
MF:C12H8Cl2FNO
メガワット:272.102424621582
CID:4921570
4-(2,4-Dichlorophenyl)-2-fluoro-3-methoxypyridine 化学的及び物理的性質
名前と識別子
-
- 4-(2,4-Dichlorophenyl)-2-fluoro-3-methoxypyridine
-
- インチ: 1S/C12H8Cl2FNO/c1-17-11-9(4-5-16-12(11)15)8-3-2-7(13)6-10(8)14/h2-6H,1H3
- InChIKey: GHBURGCQFKZLBA-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C=CC=1C1C=CN=C(C=1OC)F)Cl
計算された属性
- せいみつぶんしりょう: 270.997
- どういたいしつりょう: 270.997
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 257
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.1
- トポロジー分子極性表面積: 22.1
4-(2,4-Dichlorophenyl)-2-fluoro-3-methoxypyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A023030766-250mg |
4-(2,4-Dichlorophenyl)-2-fluoro-3-methoxypyridine |
1361731-73-8 | 97% | 250mg |
748.00 USD | 2021-06-10 | |
| Alichem | A023030766-500mg |
4-(2,4-Dichlorophenyl)-2-fluoro-3-methoxypyridine |
1361731-73-8 | 97% | 500mg |
999.60 USD | 2021-06-10 | |
| Alichem | A023030766-1g |
4-(2,4-Dichlorophenyl)-2-fluoro-3-methoxypyridine |
1361731-73-8 | 97% | 1g |
1,713.60 USD | 2021-06-10 |
4-(2,4-Dichlorophenyl)-2-fluoro-3-methoxypyridine 関連文献
-
Baoyu Gao RSC Adv., 2017,7, 28733-28745
-
Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994
-
T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892
-
Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727
-
Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516
1361731-73-8 (4-(2,4-Dichlorophenyl)-2-fluoro-3-methoxypyridine) 関連製品
- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)
- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)
- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)
- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)
- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)
- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)
- 1245645-65-1(4-(2-bromoethyl)indol-2-one)
- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)
- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)
- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
